6-Fluoro-1,2,3,4-tetrahydronaphthalene

Description

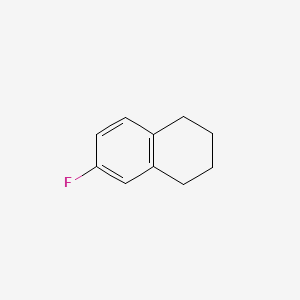

6-Fluoro-1,2,3,4-tetrahydronaphthalene (C₁₀H₁₁F) is a fluorinated derivative of 1,2,3,4-tetrahydronaphthalene (tetralin), where a fluorine atom is substituted at the 6-position of the aromatic ring. This modification introduces unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. The fluorine atom’s electronegativity enhances the compound’s stability and influences its reactivity in substitution and addition reactions .

Properties

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWIRSZFRQRNPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951071 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-40-6 | |

| Record name | Naphthalene, 6-fluoro-1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Tetrahydronaphthalene Derivatives

Structural and Physical Properties

Chemical Reactivity

- Bromination: Tetralin derivatives undergo bromination at the α-methylene position (positions 5 and 8 of the benzannelated ring) under specific conditions. Fluorine’s electron-withdrawing effect may direct bromination regioselectivity compared to methyl or methoxy groups .

Adsorption and Stability :

Solvolysis :

Key Differences and Trends

Electronic Effects :

- Fluorine : Electron-withdrawing, increases oxidative stability and directs electrophilic substitution.

- Methoxy : Electron-donating via resonance, enhances solubility and metal coordination.

- Methyl : Electron-donating via induction, reduces polarity and increases hydrophobicity.

Thermodynamic Behavior :

- Fluorinated derivatives likely exhibit higher melting/boiling points than methylated analogs due to increased polarity.

Synthetic Utility :

- Methoxy and fluorine groups enable regioselective functionalization, whereas methyl groups are often used to study steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.